molecular formula C16H11ClN2O B231237 3-[2-(4-chlorophenyl)vinyl]-2(1H)-quinoxalinone

3-[2-(4-chlorophenyl)vinyl]-2(1H)-quinoxalinone

Cat. No. B231237
M. Wt: 282.72 g/mol
InChI Key: JDTBHHULRIMROO-JXMROGBWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[2-(4-chlorophenyl)vinyl]-2(1H)-quinoxalinone, also known as AQ-11, is a novel compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. AQ-11 is a quinoxaline derivative that has been synthesized and studied extensively for its pharmacological activities.

Mechanism of Action

The mechanism of action of 3-[2-(4-chlorophenyl)vinyl]-2(1H)-quinoxalinone is not fully understood; however, it has been suggested that 3-[2-(4-chlorophenyl)vinyl]-2(1H)-quinoxalinone acts as a dopamine D2 receptor antagonist and a serotonin 5-HT2A receptor agonist. 3-[2-(4-chlorophenyl)vinyl]-2(1H)-quinoxalinone has also been reported to inhibit the activity of monoamine oxidase (MAO) and acetylcholinesterase (AChE).
Biochemical and Physiological Effects:
3-[2-(4-chlorophenyl)vinyl]-2(1H)-quinoxalinone has been shown to have various biochemical and physiological effects. It has been reported to increase the levels of dopamine and serotonin in the brain, which may contribute to its antidepressant and antipsychotic properties. 3-[2-(4-chlorophenyl)vinyl]-2(1H)-quinoxalinone has also been shown to inhibit the activity of MAO and AChE, which may contribute to its potential use in the treatment of Alzheimer's disease and other neurological disorders.

Advantages and Limitations for Lab Experiments

3-[2-(4-chlorophenyl)vinyl]-2(1H)-quinoxalinone has several advantages and limitations for lab experiments. It has a high affinity for dopamine D2 and serotonin 5-HT2A receptors, which makes it a potential candidate for drug development. However, 3-[2-(4-chlorophenyl)vinyl]-2(1H)-quinoxalinone has poor solubility in water, which may limit its use in certain experiments. Additionally, the synthesis of 3-[2-(4-chlorophenyl)vinyl]-2(1H)-quinoxalinone is time-consuming and requires several steps, which may limit its availability for research purposes.

Future Directions

There are several future directions for the research of 3-[2-(4-chlorophenyl)vinyl]-2(1H)-quinoxalinone. One direction is to further investigate its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is to explore its potential use in combination with other drugs for the treatment of cancer. Additionally, the development of new synthesis methods for 3-[2-(4-chlorophenyl)vinyl]-2(1H)-quinoxalinone may increase its availability for research purposes.
Conclusion:
3-[2-(4-chlorophenyl)vinyl]-2(1H)-quinoxalinone is a novel compound that has shown promising results in various scientific research applications. Its potential therapeutic properties make it a potential candidate for drug development. Further research is needed to fully understand its mechanism of action and to explore its potential use in the treatment of various diseases.

Synthesis Methods

3-[2-(4-chlorophenyl)vinyl]-2(1H)-quinoxalinone can be synthesized via several methods, including the condensation reaction of 4-chlorobenzaldehyde and 2-aminophenylvinylketone, followed by cyclization with acetic anhydride. Another method involves the reaction of 4-chlorobenzaldehyde and 2-aminophenylvinylketone with ammonium acetate and acetic anhydride. The yield of 3-[2-(4-chlorophenyl)vinyl]-2(1H)-quinoxalinone synthesis ranges from 60% to 80%.

Scientific Research Applications

3-[2-(4-chlorophenyl)vinyl]-2(1H)-quinoxalinone has shown promising results in various scientific research applications. It has been reported to possess anticancer, antipsychotic, anticonvulsant, and antidepressant properties. 3-[2-(4-chlorophenyl)vinyl]-2(1H)-quinoxalinone has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders.

properties

Product Name

3-[2-(4-chlorophenyl)vinyl]-2(1H)-quinoxalinone

Molecular Formula

C16H11ClN2O

Molecular Weight

282.72 g/mol

IUPAC Name

3-[(E)-2-(4-chlorophenyl)ethenyl]-1H-quinoxalin-2-one

InChI

InChI=1S/C16H11ClN2O/c17-12-8-5-11(6-9-12)7-10-15-16(20)19-14-4-2-1-3-13(14)18-15/h1-10H,(H,19,20)/b10-7+

InChI Key

JDTBHHULRIMROO-JXMROGBWSA-N

Isomeric SMILES

C1=CC=C2C(=C1)NC(=O)C(=N2)/C=C/C3=CC=C(C=C3)Cl

SMILES

C1=CC=C2C(=C1)NC(=O)C(=N2)C=CC3=CC=C(C=C3)Cl

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C(=N2)C=CC3=CC=C(C=C3)Cl

Origin of Product

United States

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